5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that features a combination of thiazole, oxadiazole, and bromophenyl groups
Preparation Methods
The synthesis of 5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This step involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the thiazole ring.
Oxadiazole Formation: The thiazole intermediate is then reacted with 4-methoxybenzohydrazide under specific conditions to form the oxadiazole ring.
Final Coupling: The final step involves coupling the thiazole and oxadiazole intermediates under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole and oxadiazole rings. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Chemical Biology: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis. In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 5-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole include:
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a bromophenyl group and has similar biological activities.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a thiazole ring and is studied for its antimicrobial and anticancer properties.
The uniqueness of this compound lies in its combination of thiazole and oxadiazole rings, which confer distinct electronic and biological properties.
Properties
Molecular Formula |
C19H14BrN3O2S |
---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
5-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H14BrN3O2S/c1-24-15-8-4-13(5-9-15)19-22-17(25-23-19)10-18-21-16(11-26-18)12-2-6-14(20)7-3-12/h2-9,11H,10H2,1H3 |
InChI Key |
UTVOCLBIXPCIQS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC3=NC(=CS3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.